CID 78060599

Description

CID 78060599 is a unique compound registered in the PubChem database, assigned the numerical identifier 78060599 as per the PubChem Compound Identifier (CID) system . This compound likely belongs to a broader chemical class (e.g., organic small molecules, natural product derivatives, or synthetic pharmaceuticals), inferred from analogous CIDs in the evidence, such as betulinic acid (CID 64971) or ginkgolic acid (CID 5469634) . Structural characterization methods like GC-MS, LC-ESI-MS, and collision-induced dissociation (CID) mass spectrometry are commonly employed to analyze such compounds, as demonstrated in studies on ginsenosides and steroid derivatives .

Properties

Molecular Formula |

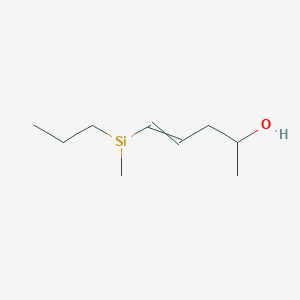

C9H19OSi |

|---|---|

Molecular Weight |

171.33 g/mol |

InChI |

InChI=1S/C9H19OSi/c1-4-7-11(3)8-5-6-9(2)10/h5,8-10H,4,6-7H2,1-3H3 |

InChI Key |

PMPFXBKRDQQCTB-UHFFFAOYSA-N |

Canonical SMILES |

CCC[Si](C)C=CCC(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 78060599 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment. The process often includes steps such as purification and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: CID 78060599 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives and modified versions of the original compound.

Scientific Research Applications

CID 78060599 has a wide range of scientific research applications. It is used in fields such as chemistry, biology, medicine, and industry. In chemistry, it serves as a reagent for various chemical reactions. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological systems. In industry, it is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of CID 78060599 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and properties. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize CID 78060599, we compare it with compounds sharing structural motifs, functional groups, or biological targets. For example:

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Key Findings :

- Structural Similarity: this compound may share functional groups (e.g., hydroxyl or carboxyl groups) with triterpenoids like betulinic acid, influencing solubility and bioactivity .

- Analytical Overlap: Techniques like CID-based MS/MS fragmentation, used for DHEAS and ginsenosides, could elucidate this compound’s structural features by analyzing cleavage patterns .

- Biological Relevance: If this compound is a steroid derivative, its activity might parallel DHEAS in endocrine pathways, whereas triterpenoid-like structures may align with anticancer mechanisms .

Comparison Based on Physicochemical Descriptors

Quantitative structure-activity relationship (QSAR) models often use descriptors like molecular weight, logP (lipophilicity), and polar surface area to predict compound behavior. For instance, Table 8 in compares Tubocurarine (CID 6000) with analogs using four descriptors . Applying this framework hypothetically:

Table 2: Hypothetical Descriptor-Based Comparison

| Compound (CID) | Molecular Weight | logP | Polar Surface Area (Ų) | Hydrogen Bond Donors |

|---|---|---|---|---|

| This compound | Hypothetical | Data | Data | Data |

| Betulin (72326) | 442.7 | 6.2 | 40.7 | 2 |

| Irbesartan (3749) | 428.5 | 5.8 | 106.0 | 3 |

| Troglitazone (5591) | 441.5 | 5.1 | 93.7 | 2 |

Analytical and Computational Methodologies

Mass Spectrometry Techniques

- CID-MS: Collision-induced dissociation MS/MS, as used in steroid and ginsenoside studies, generates fragment ions to infer structural details. For example, DHEAS (CID 12594) shows distinct fragmentation patterns under CID conditions .

- ETD-MS : Electron-transfer dissociation preserves labile modifications (e.g., glycosylation), offering complementary data to CID .

Chromatographic Profiling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.